molecular formula C15H18O4 B041740 2-(1-Methylcyclohexoxy)carbonylbenzoic acid CAS No. 960-24-7

2-(1-Methylcyclohexoxy)carbonylbenzoic acid

Cat. No. B041740
CAS RN: 960-24-7
M. Wt: 262.3 g/mol
InChI Key: GONWOZUQGIDGER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylcyclohexoxy)carbonylbenzoic acid, also known as 1-Methylcyclohexyl 2-carboxyphenylacetic acid, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of diclofenac, a nonsteroidal anti-inflammatory drug, and has been shown to exhibit anti-inflammatory and analgesic properties in preclinical studies.

Mechanism Of Action

The exact mechanism of action of 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which play a key role in the inflammatory response.

Biochemical And Physiological Effects

2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in animal models of arthritis and inflammatory bowel disease. In addition, this compound has been shown to reduce the expression of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid in lab experiments is its well-established anti-inflammatory and analgesic properties. This compound has been extensively studied in preclinical models and has been shown to be effective in reducing inflammation and pain. However, one limitation of using this compound is its potential toxicity, as it has been shown to cause liver damage in some animal studies.

Future Directions

There are several future directions for research on 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid. One area of interest is its potential use in the treatment of cancer. Further studies are needed to investigate the mechanisms underlying its anti-cancer effects and to determine its efficacy in animal models of cancer. Another area of interest is its potential use in the treatment of chronic pain, such as neuropathic pain. Further studies are needed to investigate its efficacy in animal models of chronic pain and to determine its safety and tolerability in humans.

Synthesis Methods

The synthesis of 2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid involves the reaction of 1-methylcyclohexanol with 2-bromo-4'-fluorobenzophenone in the presence of potassium carbonate and copper powder. The resulting intermediate is then subjected to a palladium-catalyzed coupling reaction with 2-carboxyphenylacetic acid to yield the final product.

Scientific Research Applications

2-(2-(1-Methylcyclohexoxy)carbonylbenzoic acidohexoxy)carbonylbenzoic acid has been investigated for its potential therapeutic applications in various disease conditions. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of arthritis, neuropathic pain, and inflammatory bowel disease. In addition, this compound has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.

properties

IUPAC Name

2-(1-methylcyclohexyl)oxycarbonylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O4/c1-15(9-5-2-6-10-15)19-14(18)12-8-4-3-7-11(12)13(16)17/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONWOZUQGIDGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)OC(=O)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylcyclohexoxy)carbonylbenzoic acid

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